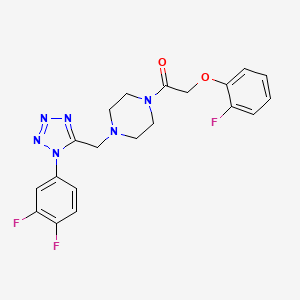
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The structure suggests the presence of a tetrazole ring, a piperazine moiety, and a difluorophenyl group, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized with excellent yields by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere . Although the specific compound is not mentioned, the synthesis route could potentially be adapted for its production by modifying the substituents on the aryl and piperazine groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectral data, including FT-IR, 1H NMR, 13C NMR, and HSQC . These techniques would likely be applicable to the analysis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, providing detailed information about its molecular framework and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles provides insight into the types of chemical reactions that related compounds can undergo . The electrochemical oxidation of a phenylpiperazine derivative in the presence of nucleophiles leads to a Michael addition reaction, suggesting that similar electrophilic sites may exist in the compound of interest, which could undergo analogous reactions under the right conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms and a tetrazole ring suggests the compound may have significant electronegativity and the potential for hydrogen bonding, which could affect its solubility and stability. The piperazine ring is known for its role in increasing the water solubility of compounds, which could be beneficial for biological applications .
科学的研究の応用
1. Synthesis and Antibacterial/Antifungal Activities
- Azole-containing piperazine derivatives, similar in structure to the compound , have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. This indicates potential use in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
2. Neuroprotective Activities
- Piperazine-based compounds, including derivatives similar to the query compound, have been evaluated for their neuroprotective activities. Some showed significant effects in protecting cell viability against oxidative damage and prolonged survival in models of acute cerebral ischemia, suggesting potential in treating neurological conditions (Gao et al., 2022).
3. Antitumor Activities
- Piperazine derivatives have been synthesized and evaluated for their effects on tumor DNA methylation. This research suggests the compound's potential application in cancer therapy (Hakobyan et al., 2020).
4. Anti-Inflammatory Activity
- Certain piperazine-based compounds have been synthesized and evaluated for their anti-inflammatory activity, showing potential for use in inflammation-related treatments (Ahmed, Molvi, & Khan, 2017).
5. Molecular Docking and Spectral Analysis
- The compound and its derivatives have been characterized using various spectral methods and molecular docking studies. These analyses are crucial for understanding the pharmacokinetics and potential biological applications of the compound (Govindhan et al., 2017).
特性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAPAZDJKCZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

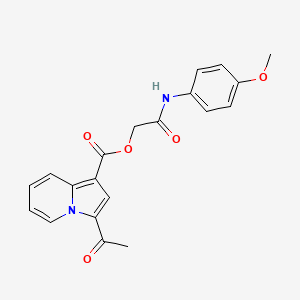
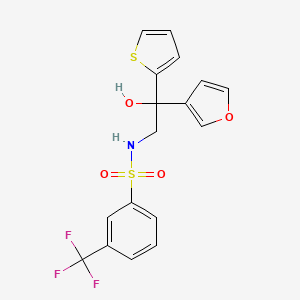
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)
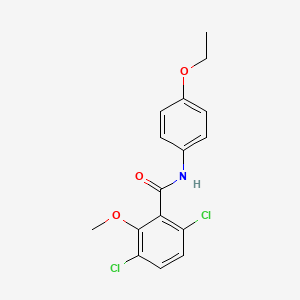
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)
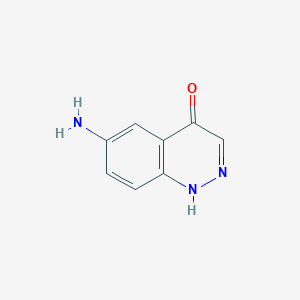

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)
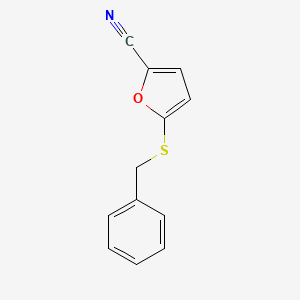

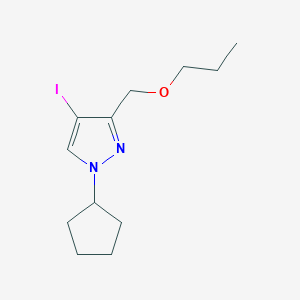
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)